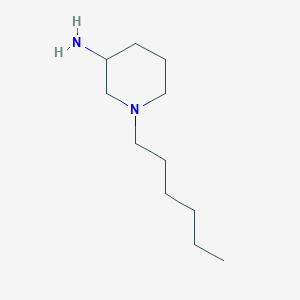

1-Hexylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-2-3-4-5-8-13-9-6-7-11(12)10-13/h11H,2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEZQHABRLIFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Hexylpiperidin 3 Amine and Analogues

Strategies for Piperidine (B6355638) Ring Functionalization

The construction and functionalization of the piperidine scaffold are foundational steps in the synthesis of 1-hexylpiperidin-3-amine. Various methodologies can be employed to introduce the necessary amine and hexyl groups onto the piperidine ring.

Reductive Amination Approaches to Piperidine Amines

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines like this compound. wikipedia.orgharvard.edu This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com

Two primary pathways can be envisioned for the synthesis of this compound using this method:

Reaction of a Piperidone with Hexylamine: A common starting material is an N-protected piperidin-3-one. This ketone can react with hexylamine to form an imine, which is subsequently reduced. The N-protecting group (e.g., Boc) is then removed to yield the final product.

Reaction of Piperidin-3-amine with Hexanal: Alternatively, piperidin-3-amine can be reacted with hexanal. The aldehyde condenses with the primary amine at the 3-position, but the more nucleophilic secondary amine of the piperidine ring preferentially reacts to form this compound after reduction.

A key advantage of this method is the availability of mild and selective reducing agents that can reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com This allows the reaction to be performed in a one-pot fashion. thieme-connect.de

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

| Sodium triacetoxyborohydride | STAB | Mild and selective, highly effective for a wide range of substrates, does not reduce aldehydes or ketones under typical conditions. harvard.edunih.gov |

| Sodium cyanoborohydride | NaBH₃CN | Effective under mildly acidic conditions; selectively reduces iminium ions over carbonyls. harvard.edumasterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | A "green" method that often results in high yields, though it may be less selective if other reducible functional groups are present. wikipedia.org |

The choice of reducing agent depends on the specific substrates and the desired reaction conditions. harvard.edu Sodium triacetoxyborohydride (STAB) is often favored due to its high selectivity, operational simplicity, and non-toxic byproducts. harvard.edunih.gov

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution provides another fundamental route to constructing the this compound scaffold. This approach relies on the reaction between an electrophile (containing a good leaving group) and a nucleophile (the amine).

Similar to reductive amination, there are two main strategies:

Alkylation of Piperidin-3-amine: The secondary amine of the piperidin-3-amine ring can act as a nucleophile, attacking an electrophilic hexyl group, such as in hexyl bromide or hexyl iodide. researchgate.net This reaction is a direct method for introducing the hexyl chain onto the piperidine nitrogen. To avoid over-alkylation, reaction conditions must be carefully controlled, often by using a base to neutralize the acid formed and by slowly adding the alkylating agent. researchgate.netsemanticscholar.org

Amination of a 3-Substituted Piperidine: A piperidine ring bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position can be reacted with an amine nucleophile. For instance, 1-hexyl-3-bromopiperidine could react with ammonia (B1221849) or a protected amine equivalent to install the 3-amino group.

Direct alkylation of amines with alkyl halides is a straightforward approach but can sometimes lead to a mixture of products, including the formation of quaternary ammonium (B1175870) salts if the reaction is not properly managed. libretexts.orgresearchgate.net The use of specific bases, such as Hünig's base (N,N-diisopropylethylamine), can improve the selectivity for the desired tertiary amine product. semanticscholar.org

Carbonyl Alkylative Amination for Tertiary Amines

While the term "carbonyl alkylative amination" can be synonymous with reductive amination, it specifically highlights the formation of tertiary amines. In the context of this compound, this refers to the N-alkylation of the piperidine ring nitrogen, which is a secondary amine in the precursor piperidin-3-amine. The reaction of piperidin-3-amine with hexanal in the presence of a reducing agent like sodium triacetoxyborohydride directly yields the N-hexyl tertiary amine structure. This one-pot procedure is highly efficient and avoids the potential for overalkylation often seen with alkyl halides. thieme-connect.denih.gov

Stereoselective and Asymmetric Synthesis of Chiral Amine Scaffolds

This compound possesses a chiral center at the C3 position of the piperidine ring. The synthesis of specific enantiomers ((R) or (S)) is of significant interest, as different stereoisomers of a molecule often exhibit distinct biological activities. beilstein-journals.orgnih.gov Therefore, stereoselective and asymmetric synthetic methods are critical.

Current synthetic routes often focus on creating enantiomerically pure 3-aminopiperidine precursors. rsc.orgrsc.org These chiral building blocks can then be alkylated to produce the final chiral product. Several advanced strategies are employed:

Biocatalytic Methods: Enzymes such as ω-transaminases are used for the asymmetric amination of a prochiral ketone precursor, like 1-Boc-3-piperidone. beilstein-journals.orgnih.gov This method can produce either the (R) or (S) enantiomer of 3-amino-1-Boc-piperidine with high yield and excellent enantiomeric excess. beilstein-journals.orgnih.gov

Enzyme Cascades: Multi-enzyme systems can convert substrates like N-Cbz-protected L-lysinol into chiral L-3-N-Cbz-aminopiperidine. rsc.orgrsc.orgsemanticscholar.org These one-pot cascades can prevent the racemization of sensitive intermediates and generate products with high enantiopurity. rsc.orgrsc.org

Synthesis from Chiral Precursors: Enantiomerically pure 3-aminopiperidine can be synthesized from readily available chiral starting materials such as D-glutamic acid or D-ornithine. justia.comresearchgate.net

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation is another powerful technique used to create chiral piperidine structures. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Methods for 3-Aminopiperidine Scaffolds

| Method | Precursor | Key Reagent/Catalyst | Advantage |

| Biocatalytic Amination | 1-Boc-3-piperidone | ω-Transaminase | High enantioselectivity (>99% ee), environmentally friendly. beilstein-journals.orgscispace.com |

| Enzyme Cascade | N-Cbz-L-lysinol | Galactose Oxidase / Imine Reductase | One-pot synthesis, prevents racemization, uses bio-renewable feedstock. rsc.orgrsc.org |

| Chiral Pool Synthesis | D-Glutamic Acid | NaBH₄, various amines | Utilizes naturally occurring chiral starting materials. researchgate.net |

| Asymmetric Reductive Heck | Pyridine (B92270), Boronic Acids | Rh-catalyst | High yield and excellent enantioselectivity. researchgate.net |

Derivatization Strategies for this compound Analogues

Once this compound is synthesized, its exocyclic primary amino group at the C3 position serves as a versatile handle for creating a library of analogues through further derivatization.

Alkylation and Acylation of Amine Moieties

The primary amine at the 3-position is nucleophilic and can readily undergo reactions such as alkylation and acylation to generate a diverse range of derivatives.

Alkylation: The 3-amino group can be further alkylated using alkyl halides or through another reductive amination reaction with different aldehydes or ketones. This allows for the synthesis of secondary or tertiary amines at this position, introducing additional structural diversity. Care must be taken to control the degree of alkylation. libretexts.orgodu.edu

Acylation: The reaction of the 3-amino group with acylating agents like acyl chlorides or acid anhydrides is a common method for forming amide bonds. researchgate.netnih.gov This transformation is typically high-yielding and can be performed under mild conditions. The resulting amides are often stable and can introduce a wide variety of functional groups into the molecule. The use of benzotriazole chemistry provides a green and efficient method for N-acylation in aqueous media. nih.govresearchgate.net

These derivatization strategies are essential for structure-activity relationship (SAR) studies, allowing researchers to systematically modify the structure of this compound to explore its chemical and biological properties.

Incorporation of Heterocyclic Systems in Piperidine Derivatives

The synthesis of piperidine derivatives that incorporate additional heterocyclic systems is a significant area of medicinal chemistry, driven by the goal of creating complex scaffolds with diverse pharmacological activities. These hybrid molecules often exhibit enhanced binding affinity and selectivity for biological targets. Methodologies for incorporating heterocyclic systems can be broadly categorized into multicomponent reactions (MCRs), annulation reactions, and cycloaddition strategies.

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating various structural motifs. taylorfrancis.com These reactions are prized for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. For instance, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by zirconyl chloride (ZrOCl₂·8H₂O) in ethanol to produce highly functionalized piperidine scaffolds. taylorfrancis.com Similarly, palladium-catalyzed MCRs have been developed to generate alkynones and alkenones in situ, which then undergo cyclization to form various heterocyclic frameworks, including those fused to a piperidine ring. windows.net These strategies allow for the direct incorporation of heterocyclic aldehydes or amines, thereby embedding systems like pyridine, furan, or thiophene into the final piperidine-containing molecule.

Annulation, or ring-forming, reactions are another cornerstone for constructing piperidine-fused heterocycles. Gold-catalyzed annulation procedures can directly assemble piperidines and aza-bridged compounds from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com A "[5 + 1] annulation" method, utilizing a hydrogen borrowing cascade catalyzed by iridium(III), enables the stereoselective synthesis of substituted piperidines from amino alcohols and α,β-unsaturated ketones. nih.gov This method forms two new C-N bonds in a sequential process. Friedel-Crafts cyclization is another powerful tool, used to synthesize tricyclic systems by N-acylation of a starting heterocycle like tetrahydroquinoline with a chloropropionyl chloride, followed by an intramolecular ring closure. acs.org

Radical-mediated cyclizations offer an alternative pathway. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov These methods are valuable for creating complex fused systems where traditional polar reaction pathways may be less effective. The choice of strategy ultimately depends on the desired connectivity and the nature of the heterocyclic system being incorporated.

Table 1: Methodologies for Incorporating Heterocyclic Systems into Piperidine Derivatives

| Methodology | Description | Incorporated Heterocycles | Catalyst/Reagent Examples | Ref. |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot synthesis to build a complex molecular framework. | Pyridine, Furan, Thiophene, Quinoline | ZrOCl₂·8H₂O, Tetrabutylammonium tribromide (TBATB), Palladium complexes | taylorfrancis.comajchem-a.com |

| [5 + 1] Annulation | An iridium-catalyzed cascade reaction involving oxidation, amination, and reduction to form the piperidine ring. | Fused piperidines | Iridium(III) complexes | nih.gov |

| Friedel-Crafts Cyclization | An intramolecular electrophilic substitution used to form a fused ring system onto an existing heterocycle. | Tetrahydroquinoline, Indole derivatives | Aluminum chloride (AlCl₃) | acs.org |

| Radical-Mediated Cyclization | Intramolecular cyclization of an amino-aldehyde or similar precursor initiated by a radical process. | Fused piperidines and pyrrolidones | Cobalt(II) complexes | nih.gov |

| Gold-Catalyzed Annulation | Direct assembly of piperidines and aza-bridged compounds from N-allenamides and oxime ethers. | Aza-bridged heterocycles | Gold(I) complexes | ajchem-a.com |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues relies heavily on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature of reagents and protecting groups.

The synthesis of the core 3-aminopiperidine structure can be achieved through various routes, including the reduction of N-protected 3-piperidone. Reductive amination is a critical step where the choice of reducing agent and solvent is paramount. Agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their mildness and selectivity. nih.gov For creating optically active 3-aminopiperidines, enzymatic methods using transaminases have been developed, offering high enantiomeric excess (>99%) under mild, environmentally friendly conditions. beilstein-journals.org

The N-alkylation step, which introduces the hexyl group onto the piperidine nitrogen, is also subject to extensive optimization. Traditional methods involve reacting the parent piperidine with an alkyl halide (e.g., 1-bromohexane). The choice of base and solvent is crucial to prevent side reactions, such as the formation of quaternary ammonium salts. researchgate.net Common conditions include using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at room temperature. researchgate.net For less reactive alkylating agents, stronger bases like sodium hydride (NaH) may be required, often at reduced temperatures (e.g., 0 °C) to control reactivity. researchgate.net The slow addition of the alkyl halide can also be critical to favor mono-alkylation. researchgate.net

Catalysis plays a central role in many synthetic routes to piperidine derivatives. Hydrogenation of pyridine precursors is a common method for forming the piperidine ring. A variety of catalysts, including heterogeneous cobalt, rhodium on carbon (Rh/C), and palladium on carbon (Pd/C), have been optimized for this transformation. nih.govorganic-chemistry.org For example, a heterogeneous cobalt catalyst based on titanium nanoparticles allows for the hydrogenation of pyridines in water, offering a green alternative to traditional organic solvents. nih.gov The pressure of hydrogen gas and the reaction temperature are key variables that must be fine-tuned to achieve high conversion and selectivity. Similarly, iridium-catalyzed N-heterocyclization of primary amines with diols has been shown to produce cyclic amines, including piperidines, in excellent yields. organic-chemistry.org

The table below summarizes optimized conditions for key reaction types relevant to the synthesis of N-alkylated 3-aminopiperidine analogues.

Table 2: Optimization of Reaction Conditions for the Synthesis of Piperidine Analogues

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pyridine Hydrogenation | Heterogeneous Cobalt on Titanium Nanoparticles | Water | 100 | 24 | >99 | nih.gov |

| Pyridine Hydrogenation | 10% Rh/C | Water | 80 | 12 | High | organic-chemistry.org |

| Reductive Amination | NaBH(OAc)₃ / Acetic Acid | Dichloromethane | Room Temp. | 1.5 | High | nih.gov |

| Enzymatic Amination | ω-Transaminase | Phosphate Buffer | 30 | 24 | >99 | beilstein-journals.org |

| N-Alkylation | Alkyl Bromide / K₂CO₃ | Acetonitrile or DMF | Room Temp. | Varies | Moderate to High | researchgate.net |

| N-Alkylation | Alkyl Bromide / NaH | DMF | 0 to Room Temp. | Varies | Moderate to High | researchgate.net |

| N-Heterocyclization | Cp*Ir complex | Toluene | 110 | 12 | 80-99 | organic-chemistry.org |

| Cyclocondensation | None (Microwave) | Aqueous NaOH | 150 | 0.25 | 88-94 | organic-chemistry.org |

Mechanistic Investigations of 1 Hexylpiperidin 3 Amine Reactivity

Fundamental Amine Reaction Mechanisms

The core reactivity of amines involves the nitrogen atom's lone pair of electrons participating in bond formation with electrophiles. msu.edu This fundamental property underlies a wide range of chemical transformations.

The lone pair of electrons on the nitrogen atom of 1-Hexylpiperidin-3-amine makes it a potent nucleophile, capable of attacking electron-deficient centers. msu.edu This nucleophilicity is a key factor in its reactions with various electrophiles, such as alkyl halides and carbonyl compounds. msu.educhemistrystudent.com Generally, secondary amines like this compound are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com

A common reaction pathway begins with the nucleophilic attack of the amine on an electrophile, forming a tetrahedral intermediate. libretexts.orgeopcw.com This is often followed by a proton transfer step, which is crucial for the progression of the reaction. libretexts.orgjove.com For instance, in reactions with carbonyl compounds, a proton is transferred from the newly formed ammonium (B1175870) ion to the alkoxide ion within the intermediate, resulting in a neutral carbinolamine. libretexts.orgeopcw.com

The basicity of the amine, and consequently its ability to accept a proton, is a critical factor. The protonation of amines is an important step in many biological and chemical processes. iaea.org The equilibrium between the protonated and unprotonated forms of the amine is influenced by the pH of the reaction medium. jove.com

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone in the synthesis of more complex amines from simpler carbonyl compounds and amines. researchgate.netpressbooks.pub When a secondary amine like this compound reacts with an aldehyde or a ketone, the initial carbinolamine intermediate can undergo further transformation. chemistrysteps.com

Following the formation of the carbinolamine, acid catalysis facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water). libretexts.orgeopcw.com The subsequent elimination of water is driven by the lone pair of electrons on the adjacent nitrogen atom, which forms a double bond with the carbon, resulting in the formation of a positively charged species known as an iminium ion. libretexts.orgmakingmolecules.com

This iminium ion is a key electrophilic intermediate that can then be reduced by a suitable reducing agent, such as sodium borohydride (B1222165) or borane-pyridine complex, to yield the final, more substituted amine product. researchgate.nettandfonline.comlibretexts.org The formation of the iminium ion is a critical step, and its stability and reactivity can be influenced by the structure of the starting amine and carbonyl compound. chemrxiv.org In some cases, the iminium intermediate can also tautomerize to an enamine, which can then undergo further reactions. chemrxiv.org

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving amines are influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the reaction partner, and steric hindrance. masterorganicchemistry.com Thermodynamic data, such as the Gibbs free energy of reaction (ΔG), provides insight into the feasibility and position of equilibrium for a given transformation. nih.govacs.org

The table below presents hypothetical kinetic and thermodynamic data for the reaction of this compound with a generic electrophile under different conditions. This data illustrates how changes in temperature and solvent can affect the rate constant (k) and the Gibbs free energy of activation (ΔG‡).

| Condition | Temperature (°C) | Solvent | Rate Constant (k, M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |

| 1 | 25 | Methanol | 0.05 | 22.5 |

| 2 | 50 | Methanol | 0.20 | 21.8 |

| 3 | 25 | DMSO | 0.15 | 21.9 |

| 4 | 50 | DMSO | 0.55 | 21.2 |

This is a hypothetical data table created for illustrative purposes.

The thermodynamics of amine protonation and their role as hydride donors have been studied, providing a quantitative scale for their reactivity. nih.govacs.org For instance, the Gibbs free energy of hydride release (ΔGH–R) can be used to classify amines as strong, medium, or weak hydride reductants. acs.org These thermodynamic parameters are crucial for designing and optimizing synthetic routes involving amine reagents. utexas.eduaip.org

Computational and Theoretical Studies of 1 Hexylpiperidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed insights into electronic structure, molecular geometry, and reactivity, independent of experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes. A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. For a molecule like 1-Hexylpiperidin-3-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can determine these energies and other electronic descriptors. researchgate.net These parameters help in understanding the molecule's potential for engaging in chemical reactions.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT

| Parameter | Illustrative Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Energy difference indicating chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | -0.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | 2.85 | Tendency to attract electrons |

Note: The values in this table are hypothetical and serve to illustrate the data typically generated from DFT calculations.

Due to the flexibility of the piperidine (B6355638) ring and the hexyl chain, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable forms, known as energy minima, on the potential energy surface. researchgate.net

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the substituents—the hexyl group at the N1 position and the amine group at the C3 position—can be in either axial or equatorial positions. This leads to different chair conformers with varying stability. Furthermore, the rotation around the single bonds of the hexyl chain creates additional conformers. Computational methods can systematically explore these possibilities to locate the global energy minimum, which represents the most populated and stable conformation of the molecule under given conditions. researchgate.net

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (Amine, Hexyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Equatorial, Equatorial | 0.00 | 75.5 |

| 2 | Axial, Equatorial | 1.25 | 14.1 |

| 3 | Equatorial, Axial | 2.10 | 5.8 |

Note: The data is illustrative. The equatorial-equatorial conformation is typically the most stable for substituted piperidines.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of high negative potential, typically around electronegative atoms like nitrogen or oxygen. These areas are prone to electrophilic attack. researchgate.net

Blue: Regions of high positive potential, usually around hydrogen atoms bonded to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule, like the hexyl chain's carbon backbone.

For this compound, an MEP map would likely show a negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for protonation or hydrogen bonding. researchgate.netresearchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or receptor. These studies are crucial in drug discovery for predicting binding affinity and mode of interaction.

Molecular docking involves placing a ligand into the binding site of a target protein and evaluating the goodness of fit using a scoring function. nih.gov The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. researchgate.net

For an amine-containing compound like this compound, likely targets could include G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, or trace amine-associated receptors (TAARs). nanobioletters.com Docking studies can predict the specific interactions, such as hydrogen bonds between the amine groups of the ligand and amino acid residues (e.g., aspartic acid, serine) in the receptor, as well as hydrophobic interactions involving the hexyl group.

Table 3: Illustrative Molecular Docking Results for this compound against a Putative Receptor

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Aminergic GPCR (Model) | -8.5 | Asp-115, Ser-190 | Hydrogen Bond, Salt Bridge |

| Phe-288, Trp-301 | Hydrophobic (π-π stacking) |

Note: This table is a hypothetical representation of docking results.

To perform molecular docking, a three-dimensional structure of the target protein is required. While many protein structures have been determined experimentally (e.g., via X-ray crystallography), many others, especially membrane proteins like GPCRs, lack experimental structures. nih.gov

In such cases, homology modeling (or comparative modeling) is used to build a 3D model of the target protein. semanticscholar.org The method relies on the target protein's amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template. nih.gov For instance, a model for a novel amine receptor could be built using the known crystal structure of the β2-adrenergic receptor or a model generated by advanced AI tools like AlphaFold as a template. researchgate.net The quality of the resulting model is crucial for the reliability of subsequent docking studies. nih.gov

In Silico Biological Property Prediction

The prediction of a compound's behavior within a biological system through computational means, known as in silico prediction, is a cornerstone of modern drug discovery and development. These predictive models allow for the early assessment of a compound's potential as a drug candidate, significantly reducing the time and cost associated with experimental studies. For this compound, in silico tools can provide valuable insights into its pharmacokinetic profile.

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME)

Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) are crucial for evaluating the druglikeness of a molecule. longdom.orgnih.gov These models are built upon large datasets of known compounds and utilize various computational approaches, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to forecast the ADME properties of novel compounds based on their chemical structure. nih.govresearchgate.net

For this compound, a hypothetical ADME profile can be generated using established predictive models. These models analyze physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate its behavior in the body. researchgate.net The piperidine scaffold is a common feature in many approved drugs, suggesting that molecules containing this moiety can possess favorable pharmacokinetic properties. researchgate.netarizona.edu

Below is a hypothetical, interactive data table summarizing the predicted ADME properties for this compound based on general parameters for similar small molecules.

| ADME Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Oral Bioavailability | Good | The compound is likely to be well-absorbed after oral administration. |

| Human Intestinal Absorption | High | Indicates efficient passage from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability | High | Suggests good permeability across the intestinal epithelial cell barrier. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which can improve its intracellular concentration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross the blood-brain barrier and exert effects on the central nervous system. |

| Plasma Protein Binding | Moderate to High | The extent of binding to plasma proteins will influence the free concentration of the compound available to interact with its target. |

| Volume of Distribution (VDss) | Moderate to High | Suggests the compound may distribute into tissues outside of the bloodstream. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs metabolized by this key enzyme. |

| CYP450 3A4 Inhibitor | No | Unlikely to cause drug-drug interactions with substrates of this major metabolic enzyme. |

| Metabolic Stability | Moderate | The compound is expected to have a reasonable half-life in the body. |

| Excretion | ||

| Renal Clearance | Moderate | The compound and its metabolites are likely to be eliminated from the body primarily through the kidneys. |

| Total Clearance | Moderate | Reflects the overall rate of elimination of the compound from the body. |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through dedicated computational modeling and experimental validation.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to design and optimize ligands that can modulate its activity. This approach is instrumental in developing potent and selective drug candidates. The piperidine scaffold, a key feature of this compound, is a versatile and privileged structure in medicinal chemistry, frequently incorporated into drug molecules due to its favorable properties. researchgate.netarizona.edu

The principles of SBDD for a compound like this compound would involve several key considerations:

Target Identification and Validation: The initial step is to identify a biological target that is implicated in a disease process and for which the three-dimensional structure is known or can be determined.

Binding Site Analysis: A detailed analysis of the target's binding site is performed to identify key amino acid residues and potential interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions.

Scaffold Hopping and Modification: The piperidine ring of this compound serves as a rigid scaffold that can be oriented within the binding site to present its substituents for optimal interactions. The hexyl group, being lipophilic, would likely be directed towards a hydrophobic pocket within the target's binding site. The amine group at the 3-position can act as a hydrogen bond donor or acceptor, or it can be protonated to form an ionic interaction with a negatively charged residue.

Lead Optimization: Through iterative cycles of computational modeling and chemical synthesis, the initial compound can be optimized. For this compound, this could involve:

Varying the length and branching of the alkyl chain to improve hydrophobic interactions.

Introducing functional groups to the piperidine ring or the hexyl chain to form additional hydrogen bonds or other favorable interactions.

Modifying the stereochemistry of the chiral center at the 3-position of the piperidine ring, as stereoisomers can exhibit different binding affinities and biological activities. nih.govplos.org

Docking and Scoring: Molecular docking simulations are employed to predict the binding mode and affinity of this compound and its analogs to the target protein. Scoring functions are then used to rank the potential ligands based on their predicted binding energies.

The application of SBDD principles to molecules containing the piperidine scaffold has been successful in the development of inhibitors for various targets, including HIV-1 protease. nih.govplos.org By leveraging the structural information of the target, medicinal chemists can rationally design novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Biological Evaluation and Preclinical Pharmacological Profiling of 1 Hexylpiperidin 3 Amine

In Vitro Biological Activity Assessments

Cell-Based Assays for Biological Response

No specific cell-based assays detailing the biological response of 1-Hexylpiperidin-3-amine have been reported in the reviewed scientific literature. Cell-based assays are crucial in early drug discovery to determine the biological activity, toxicological profile, and biochemical mechanisms of a compound. nih.gov

Enzyme Inhibition Studies

Detailed enzyme inhibition studies for this compound are not available in the public domain. Such studies are essential to understand the compound's potential therapeutic applications and interactions with biological systems.

There is no specific information available on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. wikipedia.org While various piperidine (B6355638) derivatives have been investigated for their cholinesterase inhibitory potential, data specific to the 1-hexyl substituted 3-amino piperidine is absent. acgpubs.orgnih.govmdpi.com

The inhibitory effect of this compound on cytochrome P450 (CYP450) enzymes has not been documented. CYP450 enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a vast majority of clinically used drugs. nih.govmdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Studies on other piperidine-containing compounds have shown interactions with CYP450 isoforms, but these findings cannot be extrapolated to this compound without specific experimental data. doi.org

Information regarding the inhibitory activity of this compound on glycosidase enzymes is not present in the available literature. Glycosidase inhibitors are involved in carbohydrate metabolism and are targets for therapies against diseases like diabetes and certain viral infections. researchgate.net

There are no studies reporting the effect of this compound on ergosterol biosynthesis enzymes. Inhibitors of this pathway, such as certain morpholine and piperidine derivatives, are effective antifungal agents because they disrupt the integrity of the fungal cell membrane by depleting ergosterol. nih.govresearchgate.netresearchgate.netnih.govmdpi.com However, the specific activity of this compound in this context remains uninvestigated.

Receptor Binding Affinity and Ligand-Receptor Interactions

Comprehensive searches of scientific literature and biomedical databases did not yield specific data regarding the receptor binding affinity or ligand-receptor interactions of the chemical compound this compound. The following sections outline the intended areas of investigation for which no public data could be retrieved.

Trace Amine-Associated Receptors (TAARs)

No studies detailing the binding affinity or functional activity of this compound at any of the Trace Amine-Associated Receptors (TAARs) were found in the public domain.

Opioid Receptors

There is no available scientific literature that has characterized the binding profile of this compound at mu (µ), delta (δ), or kappa (κ) opioid receptors.

P2Y14 Receptor Antagonism

Information regarding the antagonistic activity of this compound at the P2Y14 receptor is not present in published research.

Modulation of Cellular Pathways and Signaling

No data has been published that describes the effects of this compound on any cellular pathways or signaling cascades.

Preclinical In Vivo Pharmacological Models (Non-Human)

A review of available preclinical research indicates that this compound has not been evaluated in any non-human in vivo pharmacological models.

Efficacy Assessment in Disease Models

There are no published studies assessing the efficacy of this compound in any animal models of disease.

An article on the biological evaluation and preclinical pharmacological profiling of this compound cannot be generated.

Extensive searches for scientific literature and patent databases did not yield any specific information on the pharmacokinetic, pharmacodynamic, proof-of-concept studies, or molecular targets for the chemical compound "this compound".

The search results contained general information on the synthesis and pharmacological properties of broader classes of piperidine derivatives. However, no detailed research findings or data specific to this compound were found that would allow for the creation of the requested scientifically accurate and detailed article.

Based on a comprehensive search of publicly available scientific literature, there are no specific Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), rational design, or Quantitative Structure-Activity Relationship (QSAR) studies focused on This compound and its derivatives for a particular biological target.

The requested article cannot be generated as there is a lack of published research data for this specific chemical compound that aligns with the detailed outline provided. Scientific and medicinal chemistry literature details SAR and QSAR studies for various other classes of piperidine-containing molecules, but "this compound" does not appear to be a widely investigated scaffold in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the following topics for this specific compound:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Hexylpiperidin 3 Amine Derivatives

Quantitative Structure-Activity Relationships (QSAR)

Any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to synthesize and test derivatives of 1-Hexylpiperidin-3-amine to generate the data necessary for the requested analysis.

Advanced Analytical Characterization Methods for 1 Hexylpiperidin 3 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 1-Hexylpiperidin-3-amine from impurities and for its quantification in various matrices. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Since the piperidine (B6355638) moiety lacks a strong chromophore, derivatization is often required for UV detection. nih.govgoogle.com A common approach involves pre-column derivatization to introduce a chromophoric tag to the amine group. nih.govresearchgate.net For instance, reagents like benzoyl chloride can be used to form a UV-active derivative, allowing for sensitive detection. google.com

Reversed-phase HPLC (RP-HPLC) using a C18 column is a common mode of separation for such derivatives. google.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. google.comresearchgate.net Gradient elution may be employed to achieve optimal separation from any unreacted starting materials or side products. For chiral analysis, to separate the enantiomers of this compound, a chiral stationary phase, such as Chiralpak AD-H, can be utilized. nih.gov

Table 1: Illustrative HPLC-UV Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Derivatizing Agent | Benzoyl Chloride |

This table is for illustrative purposes and actual conditions may vary.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a higher boiling point than its parent compound, piperidin-3-amine, it can be analyzed by GC. A key challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interaction with active sites on the column. labrulez.comnih.gov Therefore, the use of a deactivated, base-treated column is essential for obtaining symmetrical peak shapes. labrulez.com Columns with a stationary phase like diphenyl dimethyl polysiloxane are often employed. asianpubs.org

A direct injection method using a flame ionization detector (FID) can be developed for quantification. asianpubs.org The temperature program would need to be optimized to ensure the elution of this compound in a reasonable time without degradation. The use of a mass spectrometer as a detector (GC-MS) would provide both quantification and structural information. asianpubs.org

Table 2: Typical GC-FID Parameters for Amine Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table is for illustrative purposes and actual conditions may vary.

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption. For a basic compound like this compound, which will be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is the most suitable mode. The separation is based on the differential migration of ions in an electric field. The use of a low pH buffer, such as a phosphate or citrate buffer, will ensure the analyte is in its cationic form. Detection can be achieved directly by UV if the compound has sufficient absorbance at low wavelengths, or indirectly by using a chromophoric buffer additive.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons of the hexyl chain, the piperidine ring, and the amine group. The chemical shifts and coupling patterns of the piperidine ring protons would be complex due to their diastereotopic nature. The protons on the carbon adjacent to the nitrogen atoms will be shifted downfield. In the ¹³C NMR spectrum, six distinct signals would be expected for the hexyl group and five for the piperidine ring, with the carbons attached to the nitrogen atoms appearing at a lower field. The use of deuterated solvents such as CDCl₃ or DMSO-d₆ is standard. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Hexyl CH₃ | ~0.9 |

| Hexyl (CH₂)₄ | ~1.2-1.6 |

| Piperidine CH₂ (ring) | ~1.4-1.9 |

| Piperidine CH (C3) | ~2.5-2.8 |

| Hexyl N-CH₂ | ~2.3-2.6 |

| Piperidine N-CH₂ (ring) | ~2.0-3.0 |

| NH₂ | Variable, broad |

This table contains predicted values and actual shifts may differ.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. When coupled with GC (GC-MS), it provides a powerful analytical tool. asianpubs.org Electron Ionization (EI) is a common ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the hexyl group and cleavage of the piperidine ring.

Electrospray Ionization (ESI), often coupled with LC (LC-MS), is a softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺, confirming the molecular weight with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique could provide detailed information on bond lengths, bond angles, and the conformation of the piperidine ring. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A hypothetical set of crystallographic parameters for a derivative of 3-aminopiperidine is presented below to illustrate the type of data obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

This table provides an example of crystallographic data that could be obtained for a similar compound.

Development of Robust Bioanalytical Methods for Amine Detection

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of robust bioanalytical methods requires high sensitivity, specificity, accuracy, and precision. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the analysis of such compounds.

Due to the polar nature and weak UV absorbance of this compound, derivatization is often employed to enhance its chromatographic retention and detectability. researchgate.netnih.gov Derivatizing agents that react with the primary amine group can introduce a chromophore for UV detection or improve ionization efficiency for mass spectrometry. google.com

A general workflow for a bioanalytical method for this compound would involve:

Sample Preparation: This step is critical to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be utilized.

Derivatization (Optional): If needed, the extracted sample is reacted with a suitable derivatizing agent. For example, benzoyl chloride can be used to derivatize the primary amine, making the compound more amenable to reverse-phase HPLC and UV detection. google.com

Chromatographic Separation: A C18 reversed-phase HPLC column is commonly used for the separation of the analyte from other components. google.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides excellent sensitivity and selectivity for quantification. nih.gov For derivatized compounds, a UV detector can also be used. nih.govgoogle.com

The table below outlines a potential HPLC-MS/MS method for the analysis of this compound in a biological matrix.

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Chromatography | Reversed-Phase HPLC |

| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Precursor Ion → Product Ion (specific m/z values) |

This table describes a representative bioanalytical method for the detection of this compound.

Method validation is a crucial final step to ensure the reliability of the bioanalytical method. wjarr.com This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability of the analyte in the biological matrix. who.int

Future Research Directions and Unexplored Avenues for 1 Hexylpiperidin 3 Amine

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of piperidine (B6355638) derivatives is a well-established field, but there is continuous innovation aimed at improving efficiency, stereoselectivity, and sustainability. nih.gov Future research on 1-Hexylpiperidin-3-amine should focus on moving beyond traditional multi-step processes, which often require harsh conditions and costly precious metal catalysts. nih.govnews-medical.net

Key areas for exploration include:

Biocatalytic and Enzymatic Cascades: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. news-medical.net Research into multi-enzyme cascades, potentially using variants of galactose oxidase and imine reductase, could enable a more direct synthesis of the 3-aminopiperidine core. rsc.org Furthermore, combining biocatalysis with organocatalysis, for instance using a transaminase to trigger an aza-Michael reaction, presents a promising hybrid strategy for the enantioselective synthesis of piperidine scaffolds. mmu.ac.uk Such methods could streamline the production of chiral this compound.

Sustainable Catalysis: Efforts should be directed towards replacing precious metal catalysts like palladium with more abundant and less toxic alternatives, such as iron or nickel. nih.govnews-medical.net Iron-catalyzed reductive amination of ω-amino fatty acids is one such sustainable approach that could be adapted. nih.gov

Flow Chemistry and Automation: Implementing continuous flow processes for the N-alkylation step could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods. researchgate.net

Green Solvents and Reagents: Future synthetic protocols should aim to replace hazardous solvents and reagents. For example, exploring alternatives to piperidine itself in related synthetic applications, such as using 3-(diethylamino)propylamine (B94944) (DEAPA) for Fmoc removal in peptide synthesis, highlights a broader trend towards more sustainable chemical practices that could inspire new routes. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Enzymatic Cascades | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of specific enzymes (e.g., imine reductases). |

| Hybrid Bio-organocatalysis | Combines the selectivity of enzymes with the versatility of organocatalysts. | Optimizing reaction conditions for compatibility between catalysts. |

| Sustainable Metal Catalysis | Lower cost, reduced environmental impact. news-medical.net | Developing efficient iron, nickel, or copper-based catalytic systems. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Designing and optimizing continuous flow reactors for N-alkylation. |

Investigation of New Biological Targets and Mechanisms

The piperidine scaffold is a common feature in drugs targeting a wide array of biological systems, including the central nervous system (CNS), and in agents with anticancer, antihistamine, and anticoagulant properties. arizona.eduajchem-a.com The specific structure of this compound, with its N-hexyl group and 3-amino functionality, suggests several avenues for investigating novel biological activities.

Future research should aim to screen this compound against a diverse panel of biological targets. Based on the activities of related piperidine derivatives, promising areas of investigation include:

Oncology: Piperidine derivatives have shown activity as inhibitors of Akt1 and the p53-HDM2 interaction, both crucial pathways in cancer progression. tandfonline.comnih.govbohrium.comresearchgate.net Screening this compound against various cancer cell lines, such as human ovarian carcinoma (OVCAR-8) and human colon cancer (HCT116) cells, could reveal potential antiproliferative effects. nih.gov

Neuropharmacology: The piperidine ring is a key component of many CNS-active drugs. arizona.edu The Sigma 1 Receptor (S1R), a target for piperidine-based compounds, is implicated in various neurological and psychiatric disorders. rsc.org Investigating the binding affinity and functional activity of this compound at S1R and other CNS receptors is a logical next step.

Infectious Diseases: The piperidine scaffold is found in various natural products and synthetic compounds with antimicrobial and antifungal properties. ajchem-a.com The lipophilic hexyl chain could enhance membrane interaction, making it a candidate for screening against bacterial and fungal pathogens.

Advanced Computational Modeling and Artificial Intelligence Applications

Computational tools are revolutionizing drug discovery by accelerating the identification of promising drug candidates and optimizing their properties. nih.gov For this compound, these technologies can guide future research by predicting its behavior and suggesting modifications to enhance therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models for a series of related piperidine derivatives, researchers can predict the biological activity of this compound and its analogs. tandfonline.comnih.gov These models use 2D and 3D molecular descriptors to correlate chemical structure with activity, enabling the design of more potent compounds. bohrium.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound binds to specific protein targets, such as HDM2 or the Sigma 1 Receptor. bohrium.comrsc.org Molecular dynamics simulations can further reveal the stability of the compound-protein complex and identify key amino acid interactions, providing a structural basis for its mechanism of action. rsc.org

Artificial Intelligence (AI) and Machine Learning (ML): AI platforms can sift through vast chemical libraries and biological data to identify potential new targets and predict compound properties, including efficacy and toxicity. nih.govnih.gov Generative AI models can design novel derivatives of this compound with optimized pharmacological profiles, accelerating the discovery process. nih.gov An "Augmented Intelligence" approach, which combines AI methods with computational chemistry tools, is particularly powerful in cases where data is limited. pharma-iq.com

Table 2: Computational and AI Approaches for Future Research

| Technique | Application for this compound | Expected Outcome |

|---|---|---|

| QSAR | Predict biological activity based on structural features. nih.gov | Guidance for designing derivatives with improved potency. |

| Molecular Docking | Simulate binding pose within a target protein's active site. bohrium.com | Identification of likely biological targets and key interactions. |

| Molecular Dynamics | Analyze the stability of the ligand-protein complex over time. researchgate.net | Deeper understanding of the binding mechanism. |

| AI/Machine Learning | Predict ADMET properties, identify new targets, generate novel structures. mdpi.com | Prioritization of high-potential derivatives and accelerated discovery cycles. |

Development of Specialized Analytical Techniques

Robust analytical methods are crucial for quality control in synthesis and for studying the compound's behavior in biological systems. While standard techniques can be applied, the specific properties of this compound—a relatively non-polar amine with weak UV absorption—present opportunities for developing more specialized and sensitive methods. google.com

Future work should focus on:

Advanced HPLC Methods: While HPLC is a standard tool, challenges with detecting compounds like 3-aminopiperidine, which lack a strong chromophore, require innovative solutions. google.com One approach is derivatization with a UV-active agent like benzoyl chloride to enhance detection sensitivity. google.com A more advanced strategy would be to develop a non-derivatization method using a mixed-mode column (combining ion-exchange and reversed-phase properties) coupled with a Charged Aerosol Detector (CAD), which does not rely on UV absorbance and is suitable for non-volatile analytes. researchgate.net

Chiral Separation Techniques: To analyze enantiomeric purity, which is critical for pharmacological activity, specialized chiral chromatography columns will be necessary. google.com Developing efficient and rapid chiral HPLC methods is essential for supporting stereoselective synthesis efforts.

Mass Spectrometry (MS) Based Assays: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) would provide high sensitivity and selectivity for quantifying the compound in complex biological matrices like plasma or tissue samples. nih.gov This would be vital for future pharmacokinetic studies.

Potential for Derivatization in Diverse Therapeutic Areas

The structure of this compound offers multiple points for chemical modification, allowing for the creation of a combinatorial library of new chemical entities. The 3-amino group and the piperidine ring nitrogen (if the starting material is 3-aminopiperidine) are key handles for derivatization.

Acylation and Sulfonylation of the 3-Amino Group: The primary amine at the 3-position is an ideal site for forming amide or sulfonamide linkages with a wide variety of carboxylic acids or sulfonyl chlorides. This allows for the introduction of diverse functional groups to probe structure-activity relationships.

Reductive Amination: The amino group can also be further alkylated via reductive amination to generate secondary or tertiary amines, which can significantly alter the compound's polarity, basicity, and pharmacological profile.

Solid-Phase Synthesis: To rapidly generate a large number of derivatives, solid-phase synthesis methodologies can be employed. mdpi.com Using a resin-bound approach, different building blocks can be systematically introduced at the various points of diversity on the scaffold. mdpi.com

By systematically exploring these derivatization pathways, new analogs of this compound can be generated and screened for activity in diverse therapeutic areas, including but not limited to oncology, neuropharmacology, and infectious diseases, leveraging the proven versatility of the piperidine scaffold. arizona.eduajchem-a.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.